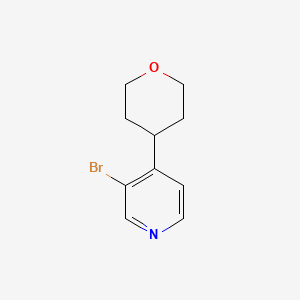
3-Bromo-4-(oxan-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(oxan-4-yl)pyridine is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.12 g/mol It is a pyridine derivative where a bromine atom is substituted at the third position and an oxan-4-yl group is attached at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(oxan-4-yl)pyridine typically involves the bromination of 4-(oxan-4-yl)pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the third position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-(oxan-4-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atom can be reduced to form 4-(oxan-4-yl)pyridine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of 3-azido-4-(oxan-4-yl)pyridine, 3-thio-4-(oxan-4-yl)pyridine, or 3-alkoxy-4-(oxan-4-yl)pyridine.
Oxidation Reactions: Formation of this compound N-oxide.
Reduction Reactions: Formation of 4-(oxan-4-yl)pyridine.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(oxan-4-yl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(oxan-4-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the oxan-4-yl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-(oxan-4-yl)pyridine: Similar structure but with the bromine atom at the second position.
6-Bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine: Contains a pyrazolo[4,3-c]pyridine core with a bromine atom at the sixth position and an oxan-2-yl group.
Uniqueness
3-Bromo-4-(oxan-4-yl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both the bromine atom and the oxan-4-yl group provides distinct chemical properties that can be leveraged in various applications .
Eigenschaften
Molekularformel |
C10H12BrNO |
|---|---|
Molekulargewicht |
242.11 g/mol |
IUPAC-Name |
3-bromo-4-(oxan-4-yl)pyridine |
InChI |
InChI=1S/C10H12BrNO/c11-10-7-12-4-1-9(10)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H2 |
InChI-Schlüssel |
GHIPFSPQPQHBBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C2=C(C=NC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-acetylphenyl)-2-{8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}acetamidehydrochloride](/img/structure/B13585339.png)
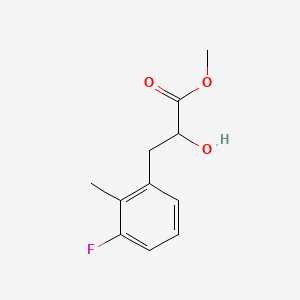
![tert-butylN-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B13585346.png)
![3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride](/img/structure/B13585348.png)

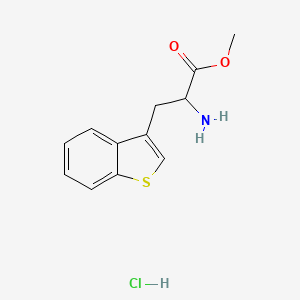
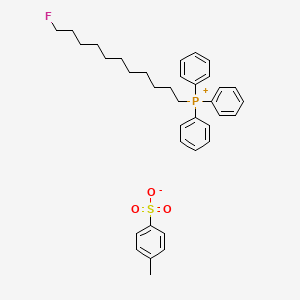
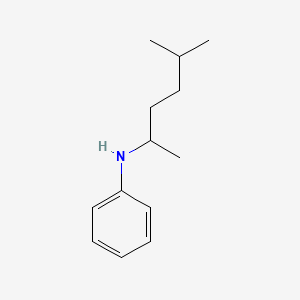
aminehydrochloride](/img/structure/B13585386.png)
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B13585393.png)
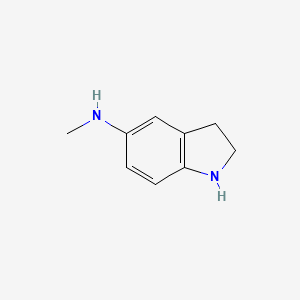
amine](/img/structure/B13585399.png)
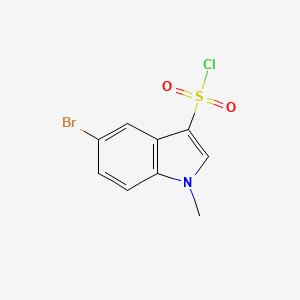
![{2-[(2-Aminoethyl)disulfanyl]ethyl}dimethylaminedihydrochloride](/img/structure/B13585429.png)
